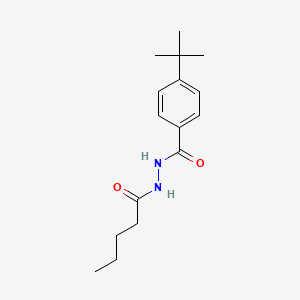![molecular formula C16H15ClN2O B4847411 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B4847411.png)
2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole
Overview
Description
2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole typically involves the reaction of 2-chlorophenol with a suitable benzimidazole precursor. One common method includes the use of oxirane intermediates, where the oxirane ring is opened by nucleophilic attack from the benzimidazole nitrogen, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions. The use of high-purity reagents and catalysts is crucial to ensure the efficiency and yield of the reaction. Solid-phase extraction and high-performance liquid chromatography (HPLC) are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole involves its interaction with specific molecular targets. The chlorophenoxy group can disrupt cellular processes by interfering with nutrient transport and growth. This disruption can lead to cell death, making the compound effective in applications such as herbicides .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenoxy)methyl]oxirane
- 2-Methyl-4-chlorophenoxyacetic acid
- 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole derivatives
Uniqueness
This compound stands out due to its unique combination of the benzimidazole core and the chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-14-9-5-4-8-13(14)18-16(19)11-20-15-10-6-3-7-12(15)17/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWSWOLMCVCDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4847330.png)
![1-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4847332.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4847338.png)
![3-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4847342.png)
![ethyl 3-benzyl-1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4847343.png)

![N-{3-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B4847361.png)
![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4847369.png)


![6-({3-[(3,5-Dichlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4847396.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4847416.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847427.png)

